N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide

Catalog No.
S6789525
CAS No.
1421532-15-1
M.F
C15H14F2N2O4
M. Wt
324.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydrox...

CAS Number

1421532-15-1

Product Name

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide

IUPAC Name

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]oxamide

Molecular Formula

C15H14F2N2O4

Molecular Weight

324.28 g/mol

InChI

InChI=1S/C15H14F2N2O4/c1-15(22,12-3-2-6-23-12)8-18-13(20)14(21)19-11-5-4-9(16)7-10(11)17/h2-7,22H,8H2,1H3,(H,18,20)(H,19,21)

InChI Key

XKUJQFUMFZOYIM-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2=CC=CO2)O

Canonical SMILES

CC(CNC(=O)C(=O)NC1=C(C=C(C=C1)F)F)(C2=CC=CO2)O

N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide is a complex organic compound characterized by its unique structure, which includes a difluorophenyl moiety and a furan ring. This compound's molecular formula is C15H16F2N2O2C_{15}H_{16}F_2N_2O_2, and it features functional groups that suggest potential biological activity and applications in medicinal chemistry. The presence of both fluorine atoms and the furan ring indicates a possibility for enhanced lipophilicity and biological interactions, making it an interesting subject for research in pharmacology and organic synthesis.

  • Nucleophilic Substitution: The amide bond may undergo hydrolysis under acidic or basic conditions, leading to the release of the corresponding amine and carboxylic acid.
  • Acylation Reactions: The hydroxyl group can be acylated to form esters, which could modify solubility and reactivity.
  • Fluorine Substitution: The difluorophenyl group may participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Synthesis of N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide can be approached via several methods:

  • Condensation Reaction: A reaction between 2,4-difluoroaniline and furan-2-carboxaldehyde followed by subsequent reduction can yield the desired amide.

    Example reaction:
  • Amidation: Reacting an appropriate carboxylic acid derivative with the amine component can lead to the formation of the amide bond.
  • Fluorination: If starting materials lack fluorine, fluorination methods such as electrophilic fluorination can introduce fluorine atoms onto the aromatic ring.

The potential applications of N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide include:

  • Pharmaceutical Development: Due to its structural features, this compound may serve as a lead compound in drug discovery for treating diseases such as cancer or infections.
  • Material Science: Its unique properties could be explored for developing advanced materials or coatings with specific functionalities.

Interaction studies involving N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide could focus on:

  • Protein Binding Affinity: Investigating how well this compound binds to target proteins could provide insights into its pharmacodynamics.
  • Metabolic Pathways: Understanding how this compound is metabolized in biological systems will help predict its efficacy and safety profile.

Several compounds share structural similarities with N'-(2,4-difluorophenyl)-N-[2-(furan-2-yl)-2-hydroxypropyl]ethanediamide. Here are a few notable examples:

Compound NameStructureUnique Features
N-[4-(trifluoromethyl)phenyl]-N-[furan-3-yl]acetamideStructureContains trifluoromethyl group enhancing lipophilicity
N-[3-fluoro-4-methylphenyl]-N-[furan-5-yl]acetamideStructureExhibits varying biological activity due to methyl substitution
4-(Dibenzo[b,d]furan-4-yl)-N-phenylenediamineStructureFeatures dibenzofuran moiety potentially affecting pharmacokinetics

These compounds illustrate how variations in substituents can lead to different biological activities and applications while maintaining similar core structures.

XLogP3

1.1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

324.09216326 g/mol

Monoisotopic Mass

324.09216326 g/mol

Heavy Atom Count

23

Dates

Last modified: 11-23-2023

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